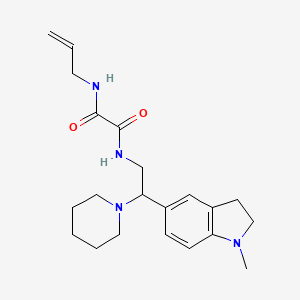

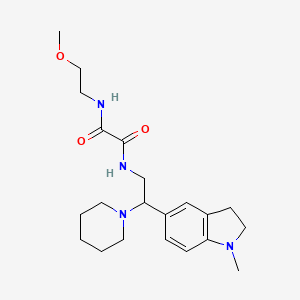

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

Scientific Research Applications

Cyclization and Cleavage Studies :

- Dialkylpropyn-1-yl(allyl)(3-isopropenylpropyn-2-yl)ammonium bromides, which share structural similarities with the compound , undergo intramolecular cyclization and subsequent water-base cleavage, leading to various isomeric forms and a mixture of isomeric dialkyl-1,4-dimethyl- and 2,4-dimethylbenzyl-amines. This study showcases the complex chemical behavior and potential applications of such compounds in synthesizing new chemical entities (Chukhajian et al., 2008).

Novel Non-Peptide Antagonists :

- Similar chemical structures have been used to synthesize novel non-peptide CCR5 antagonists, indicating potential applications in therapeutic development for various diseases. These studies involve complex reactions and characterization techniques to develop and understand the properties of these novel compounds (Bi, 2014); (De-ju, 2014); (De-ju, 2015).

Merocyanine Dyes Synthesis :

- In the field of dyes and pigments, similar compounds have been utilized to synthesize merocyanine dyes. These dyes have shown high bactericidal activity against various bacteria, implying their potential application in bacterial control and other relevant fields (Abdel-Rahman & Khalil, 1978).

Nucleophilic Displacements Studies :

- Studies on N-allyl derivatives and their reactions with nucleophiles like piperidine have revealed intricate reaction mechanisms and kinetics. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in various chemical synthesis processes (Katritzky et al., 1983).

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h3,7-8,14,19H,1,4-6,9-13,15H2,2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCBAAOEVNAIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3007037.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)